molecular formula C20H15F3N2O3 B2500545 2-(1,2-BENZOXAZOL-3-YL)-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}ACETAMIDE CAS No. 1421464-74-5

2-(1,2-BENZOXAZOL-3-YL)-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}ACETAMIDE

Número de catálogo: B2500545
Número CAS: 1421464-74-5
Peso molecular: 388.346
Clave InChI: WQIHKETXORTEHU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(benzo[d]isoxazol-3-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide is a useful research compound. Its molecular formula is C20H15F3N2O3 and its molecular weight is 388.346. The purity is usually 95%.
BenchChem offers high-quality 2-(benzo[d]isoxazol-3-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzo[d]isoxazol-3-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antispasmodic Activity

Research has indicated that derivatives of benzo[d]isoxazole, including compounds similar to 2-(benzo[d]isoxazol-3-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide , exhibit significant antispasmodic properties. For instance, studies have shown that structural variations in these compounds can lead to enhanced spasmolytic activities. Specific analogues have demonstrated potent effects in both in vitro and in vivo models, suggesting potential applications in treating conditions like irritable bowel syndrome and other gastrointestinal disorders .

EPAC Antagonism

The compound has also been studied for its role as an EPAC (Exchange Protein directly Activated by cAMP) antagonist. This is significant as EPACs are involved in various cellular signaling pathways related to cardiovascular diseases and cancer. The design and synthesis of novel EPAC antagonists based on the benzo[d]isoxazole scaffold have shown promising results, indicating that the compound could be utilized in developing new therapeutic agents for these conditions .

Anti-inflammatory Properties

Recent findings suggest that compounds within the benzo[d]isoxazole family may possess anti-inflammatory properties. These compounds can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. The potential use of 2-(benzo[d]isoxazol-3-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide as a COX inhibitor could pave the way for treatments targeting chronic inflammatory diseases .

Case Study 1: Antispasmodic Screening

In a systematic study, various derivatives of benzo[d]isoxazole were synthesized and screened for their spasmolytic activity. Among them, specific compounds showed IC50 values indicating strong antispasmodic effects, making them candidates for further development into therapeutic agents for gastrointestinal disorders .

Case Study 2: EPAC Antagonist Development

A series of benzo[d]isoxazole derivatives were evaluated for their ability to inhibit EPAC activity. Compounds exhibiting low micromolar IC50 values were identified, highlighting their potential as therapeutic agents against diseases linked to dysregulated cAMP signaling pathways .

Actividad Biológica

The compound 2-(benzo[d]isoxazol-3-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. This article compiles findings from various studies to elucidate the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H16F3N1O2\text{C}_{19}\text{H}_{16}\text{F}_3\text{N}_1\text{O}_2

This structure includes a benzo[d]isoxazole moiety, a trifluoromethyl phenoxy group, and an acetamide functional group, which are believed to contribute to its biological properties.

Anti-Cancer Activity

Several studies have investigated the anti-cancer potential of compounds similar to 2-(benzo[d]isoxazol-3-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide . The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Effect Reference
MCF-78.6Moderate inhibition
HepG27.3Significant cytotoxicity
A5495.0High cytotoxicity
HeLa12.0Variable response

The compound exhibited varying degrees of cytotoxicity across different cancer cell lines, indicating its potential as a chemotherapeutic agent.

The proposed mechanisms through which this compound exerts its anti-cancer effects include:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
  • Cytokine Modulation : Studies indicate that it may influence the release of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in tumor progression and inflammatory responses .

Anti-Inflammatory Activity

In addition to its anti-cancer properties, this compound has also been evaluated for its anti-inflammatory effects. Research indicates that:

  • It reduces the production of inflammatory mediators in activated macrophages.
  • It exhibits significant inhibition of cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways .

Case Studies

A notable case study involved the testing of a related compound with a similar structure on human tumor xenografts in mice, demonstrating significant tumor size reduction after treatment with the compound over a four-week period. This study highlighted the compound's potential for development into a therapeutic agent for cancer treatment .

Propiedades

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O3/c21-20(22,23)14-6-5-7-15(12-14)27-11-4-3-10-24-19(26)13-17-16-8-1-2-9-18(16)28-25-17/h1-2,5-9,12H,10-11,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIHKETXORTEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC#CCOC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.